Cas no 1261629-90-6 (4-Chloro-5-(trifluoromethoxy)pyrimidine)

4-Chloro-5-(trifluoromethoxy)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-Chloro-5-(trifluoromethoxy)pyrimidine
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- インチ: 1S/C5H2ClF3N2O/c6-4-3(1-10-2-11-4)12-5(7,8)9/h1-2H
- InChIKey: PXMMIXZDXGUXQC-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CN=CN=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 35
4-Chloro-5-(trifluoromethoxy)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A039000699-250mg |
4-Chloro-5-(trifluoromethoxy)pyrimidine |
1261629-90-6 | 98% | 250mg |
$777.45 | 2023-09-03 | |
Alichem | A039000699-1g |
4-Chloro-5-(trifluoromethoxy)pyrimidine |
1261629-90-6 | 98% | 1g |
$2045.63 | 2023-09-03 | |
Alichem | A039000699-500mg |
4-Chloro-5-(trifluoromethoxy)pyrimidine |
1261629-90-6 | 98% | 500mg |
$1189.74 | 2023-09-03 |
4-Chloro-5-(trifluoromethoxy)pyrimidine 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
4-Chloro-5-(trifluoromethoxy)pyrimidineに関する追加情報
4-Chloro-5-(trifluoromethoxy)pyrimidine: A Versatile Compound in Modern Pharmaceutical Research
4-Chloro-5-(trifluoromethoxy)pyrimidine (CAS No. 1261629-90-6) is a highly versatile compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential applications. This compound belongs to the class of pyrimidines, which are widely used in the development of drugs targeting various diseases, including cancer, viral infections, and neurological disorders.
The chemical structure of 4-Chloro-5-(trifluoromethoxy)pyrimidine features a pyrimidine ring substituted with a chlorine atom at the 4-position and a trifluoromethoxy group at the 5-position. The presence of these functional groups imparts specific properties that make this compound particularly interesting for medicinal chemistry. The chlorine atom can participate in various chemical reactions, enhancing the compound's reactivity and allowing for the synthesis of a wide range of derivatives. The trifluoromethoxy group, on the other hand, introduces significant electronic effects and lipophilicity, which can influence the compound's biological activity and pharmacokinetic properties.
Recent studies have highlighted the potential of 4-Chloro-5-(trifluoromethoxy)pyrimidine as a lead compound in drug discovery. One notable application is in the development of antiviral agents. Research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent antiviral activity against a variety of viruses, including influenza and hepatitis C. The mechanism of action involves inhibition of viral replication by interfering with key viral enzymes, making it a promising candidate for further development.
In addition to its antiviral properties, 4-Chloro-5-(trifluoromethoxy)pyrimidine has also shown promise in cancer research. Studies have demonstrated that certain derivatives can selectively target cancer cells by inhibiting specific signaling pathways involved in cell proliferation and survival. For example, a derivative of this compound was found to inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This makes it a valuable tool for developing targeted therapies that can improve treatment outcomes while minimizing side effects.
The versatility of 4-Chloro-5-(trifluoromethoxy)pyrimidine extends beyond its direct biological activity. It serves as an important building block in synthetic chemistry, enabling the synthesis of complex molecules with diverse functionalities. This is particularly useful in combinatorial chemistry and high-throughput screening, where large libraries of compounds are generated and tested for their biological activity. The ability to rapidly synthesize and modify this compound allows researchers to explore a wide range of chemical space efficiently.
In conclusion, 4-Chloro-5-(trifluoromethoxy)pyrimidine (CAS No. 1261629-90-6) is a highly promising compound with significant potential in pharmaceutical research. Its unique chemical structure and versatile properties make it an attractive candidate for the development of new drugs targeting various diseases. Ongoing research continues to uncover new applications and derivatives, further solidifying its importance in modern medicinal chemistry.
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